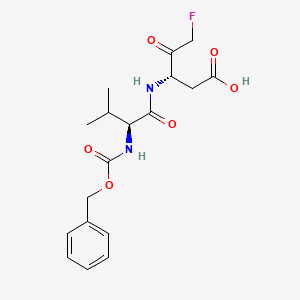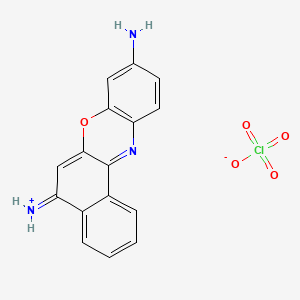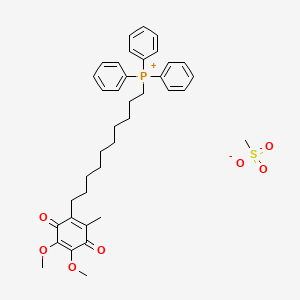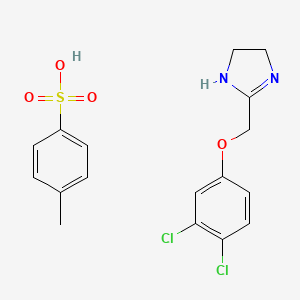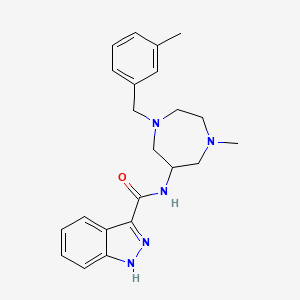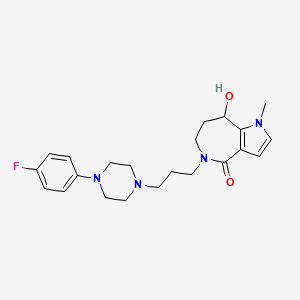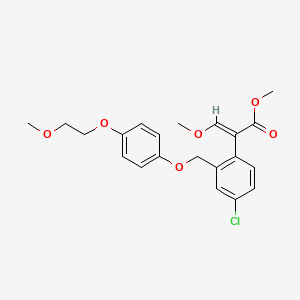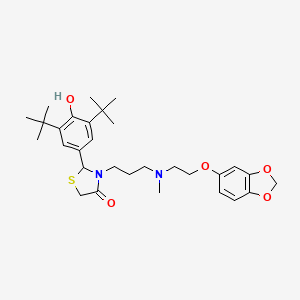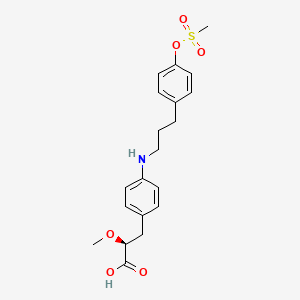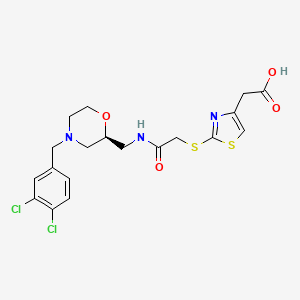
万古霉素盐酸盐
描述
科学研究应用
万古霉素盐酸盐具有广泛的科学研究应用:
化学: 用作分析化学中开发新分析方法的标准.
生物学: 用于研究细菌耐药机制和开发新抗生素的研究.
医学: 广泛应用于临床研究,以研究其在治疗严重细菌感染方面的疗效和安全性.
工业: 用于制药行业生产抗生素制剂.
作用机制
万古霉素盐酸盐通过抑制细菌细胞壁合成发挥作用。 它与细胞壁前体单元的 D-丙氨酰-D-丙氨酸末端结合,阻止它们掺入细胞壁,从而削弱细菌细胞壁,导致细胞裂解和死亡 . 该机制对革兰氏阳性菌特别有效 .
类似化合物:
替考拉宁: 另一种糖肽类抗生素,具有类似的作用机制,但药代动力学性质不同.
利奈唑胺: 一种噁唑烷酮类抗生素,抑制细菌蛋白质合成.
达托霉素: 一种脂肽类抗生素,破坏细菌细胞膜功能.
万古霉素盐酸盐的独特性: 万古霉素盐酸盐因其与 D-丙氨酰-D-丙氨酸末端的高结合亲和力而独一无二,使其对耐药菌株高度有效 . 它治疗由 MRSA 和艰难梭菌引起的严重感染的能力使其有别于其他抗生素 .
生化分析
Biochemical Properties
Vancomycin hydrochloride works by blocking bacterial cell wall biosynthesis at the level of peptidoglycan biosynthesis . It inhibits the incorporation of terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides . It is effective against Gram-positive bacteria . Vancomycin hydrochloride also alters bacterial-cell-membrane permeability and RNA synthesis .
Cellular Effects
Vancomycin hydrochloride primarily inhibits the formation of the bacterial cell wall . It also affects the permeability of the bacterial cell membrane and RNA synthesis . This leads to cell wall defects and bacterial death .
Molecular Mechanism
The molecular mechanism of action of vancomycin hydrochloride involves binding with high affinity to the poly-terminus alanyl-alanine of the precursor peptide located on the sensitive bacterial cell wall . This blocks the biosynthesis of the peptide glycan polymer constituting the bacterial cell wall, resulting in cell wall defects and bacterial death .
Temporal Effects in Laboratory Settings
Vancomycin hydrochloride solutions at concentrations used in clinical services have been found to be stable . The stability of vancomycin hydrochloride can be affected by factors such as the degree of inflammation present .
Dosage Effects in Animal Models
In animal studies, vancomycin hydrochloride is administered intravenously at a dose rate of 20 mg/kg over a 1-h period at 12 h intervals . The dosage for horses is 4.3–7.5 mg/kg in 8 h intervals, and for dogs, it is 15 mg/kg in 6 h intervals .
Metabolic Pathways
Vancomycin hydrochloride is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .
Transport and Distribution
Vancomycin hydrochloride penetrates into most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . In patients with normal creatinine clearance, vancomycin hydrochloride has an α-distribution phase of ∼30 min to 1 h and a β-elimination half-life of 6–12 h .
Subcellular Localization
As an antibiotic, vancomycin hydrochloride does not have a specific subcellular localization. It acts on the bacterial cell wall, which is outside the bacterial cell membrane .
准备方法
合成路线和反应条件: 万古霉素盐酸盐通常通过发酵过程生产,该过程涉及东方链霉菌 . 然后对发酵液进行一系列纯化步骤,包括溶剂萃取、沉淀和结晶,以分离纯形式的抗生素 .
工业生产方法: 万古霉素盐酸盐的工业生产涉及大规模发酵,然后进行下游加工以纯化化合物。 高效液相色谱 (HPLC) 通常用于确保最终产品的纯度和效力 .
化学反应分析
相似化合物的比较
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Uniqueness of Vancomycin Hydrochloride: Vancomycin Hydrochloride is unique due to its strong binding affinity to the D-alanyl-D-alanine terminus, making it highly effective against resistant strains of bacteria . Its ability to treat severe infections caused by MRSA and Clostridium difficile sets it apart from other antibiotics .
属性
CAS 编号 |
1404-93-9 |
|---|---|
分子式 |
C66H76Cl3N9O24 |
分子量 |
1485.7 g/mol |
IUPAC 名称 |
48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1 |
InChI 键 |
LCTORFDMHNKUSG-VSPPCZCGSA-N |
手性 SMILES |
CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
规范 SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
| 1404-93-9 | |
Pictograms |
Irritant |
相关CAS编号 |
1404-90-6 (Parent) |
同义词 |
AB-Vancomycin Diatracin Hydrochloride, Vancomycin Sulfate, Vancomycin Vanco Azupharma VANCO-cell Vanco-saar Vancocin Vancocin HCl Vancocine Vancomicina Abbott Vancomicina Chiesi Vancomicina Combino Phar Vancomicina Norman Vancomycin Vancomycin Hexal Vancomycin Hydrochloride Vancomycin Lilly Vancomycin Phosphate (1:2) Vancomycin Phosphate (1:2), Decahydrate Vancomycin Sulfate Vancomycin-ratiopharm Vancomycine Dakota |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vancomycin hydrochloride exert its antibacterial effect?
A1: Vancomycin hydrochloride targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]
Q2: Why is vancomycin hydrochloride particularly effective against Gram-positive bacteria?
A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to vancomycin hydrochloride. []
Q3: What is the molecular formula and weight of vancomycin hydrochloride?
A3: The molecular formula of vancomycin hydrochloride is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing vancomycin hydrochloride?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of vancomycin hydrochloride. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]
Q5: How stable is vancomycin hydrochloride in various solutions for intravenous administration?
A5: Studies have investigated the stability of vancomycin hydrochloride in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that vancomycin hydrochloride remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]
Q6: Can vancomycin hydrochloride be mixed with other drugs in infusion solutions?
A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while vancomycin hydrochloride is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []
Q7: How does ethylene oxide gas sterilization affect vancomycin hydrochloride injection vials?
A7: Ethylene oxide gas (EOG) sterilization, commonly used for vancomycin hydrochloride vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []
Q8: What are the challenges in formulating vancomycin hydrochloride for oral administration?
A8: Vancomycin hydrochloride exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []
Q9: How can the stability and bioavailability of vancomycin hydrochloride be improved?
A9: Researchers are exploring various strategies:
- Liposomal encapsulation: Encapsulating vancomycin hydrochloride in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
- Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of vancomycin hydrochloride, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []
Q10: What are the advantages of targeted delivery systems for vancomycin hydrochloride?
A10: Targeted delivery systems offer several benefits:
- Enhanced efficacy: Delivering vancomycin hydrochloride directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
- Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]
Q11: What delivery approaches are being explored for vancomycin hydrochloride?
A11: Various drug delivery systems are under investigation:
- Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of vancomycin hydrochloride, particularly in treating bone infections like osteomyelitis. []
- Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of vancomycin hydrochloride while maintaining stability. []
Q12: What in vitro models are used to study vancomycin hydrochloride activity?
A12: Researchers commonly use:
- Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of vancomycin hydrochloride against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
- Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of vancomycin hydrochloride formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []
Q13: What in vivo models are used to evaluate vancomycin hydrochloride efficacy?
A13: Animal models play a crucial role in understanding vancomycin hydrochloride activity in a living system:
- Rat model of vascular graft infection: This model is employed to study the efficacy of vancomycin hydrochloride in preventing and treating infections associated with implanted medical devices. []
- Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of vancomycin hydrochloride in combination with other antimicrobial agents, like Callicarpa nudiflora. []
Q14: Is resistance to vancomycin hydrochloride a concern?
A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.
Q15: How is vancomycin hydrochloride quantified in various matrices?
A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of vancomycin hydrochloride concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]
Q16: What are the advantages of flow injection analysis techniques?
A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing vancomycin hydrochloride in pharmaceutical preparations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



